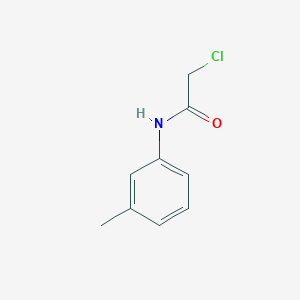

2-氯-N-(3-甲基苯基)乙酰胺

概述

描述

2-Chloro-N-(3-methylphenyl)acetamide, also known as 2-chloro-N-methylbenzamide, is a compound used in a variety of scientific experiments and research due to its unique properties. This compound has a wide range of applications in many different scientific fields, such as organic chemistry, pharmaceuticals, and biochemistry.

科学研究应用

结构分析

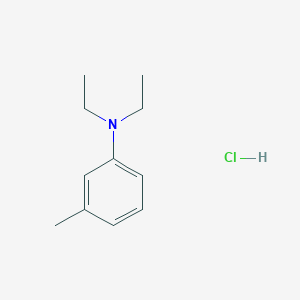

2-氯-N-(3-甲基苯基)乙酰胺由于N—H键位于与间甲基基团同步,表现出独特的构象特性。这与相关化合物中对于间硝基基团观察到的反构象形成对比。该物质属于一类分子,包括各种乙酰苯胺,与类似化合物如2-氯-N-(4-甲基苯基)乙酰胺和2-氯-N-(3-硝基苯基)乙酰胺在几何参数上表现出相似性。研究突出了分子之间连接在特定方向上的双分子N—H⋯O氢键,有助于其独特的结构特性(Gowda et al., 2007)。

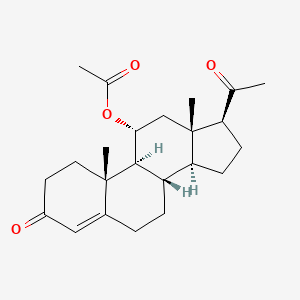

除草剂的代谢比较

2-氯-N-(3-甲基苯基)乙酰胺在结构上与乙酰草胺和甲苯草胺等氯乙酰胺类除草剂相关。这些除草剂以实验室大鼠中的致癌潜力而闻名,代谢途径涉及复杂的激活过程,导致DNA反应性产物。对这些化合物的代谢研究,包括其中间体如CDEPA和CMEPA,揭示了人类和大鼠肝微粒体中氯乙酰胺类除草剂的代谢。这项研究对于理解这些广泛使用的农业化学品可能对健康产生的影响至关重要(Coleman et al., 2000)。

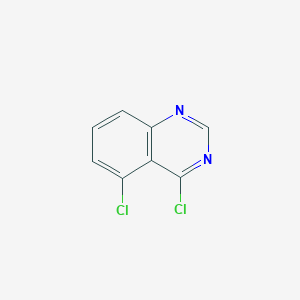

分子对接和治疗潜力

该化合物已被评估其在治疗日本脑炎等疾病中的治疗效果,展示了抗病毒和抗凋亡效应。这表明2-氯-N-(3-甲基苯基)乙酰胺的衍生物可能在新型治疗剂的开发中具有重要应用。减少病毒载量并增加感染模型中的存活能力的能力,使得该化合物成为进一步研究治疗病毒性疾病的候选药物(Ghosh et al., 2008)。

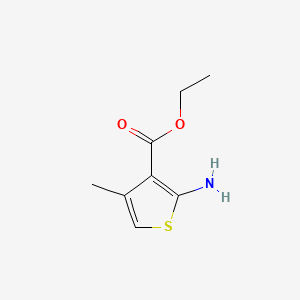

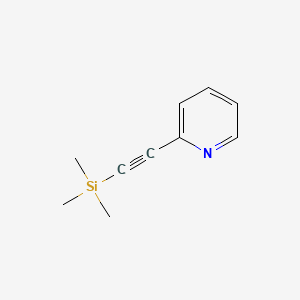

合成和表征

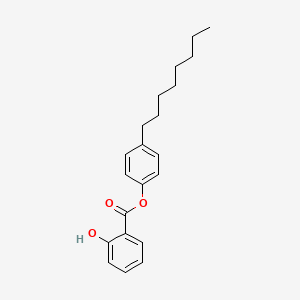

与2-氯-N-(3-甲基苯基)乙酰胺相关的化合物的合成和表征为这些分子的性质和潜在应用提供了宝贵的见解。例如,N-(2-羟基苯基)乙酰胺的硅烷化导致苯并噁唑硅烷和苯并二噁唑硅烯的形成,表明乙酰胺衍生物在化学合成中的多功能性。这类研究强调了这些化合物在新材料和药物开发中的重要性(Nikonov et al., 2016)。

作用机制

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that 2-chloro-N-(3-methylphenyl)acetamide may also interact with various biological targets.

Mode of Action

Related compounds, such as acetochlor, inhibit the elongation of c18 and c16 fatty acids species to form very long-chain fatty acids (vlcfas)

Biochemical Pathways

It is known that similar compounds can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-chloro-N-(3-methylphenyl)acetamide may also influence a wide range of biochemical pathways.

Result of Action

It is known that similar compounds can have a wide range of biological activities

Action Environment

It is known that similar compounds, such as acetochlor, are more active in dry conditions than other chloroacetamide herbicides . This suggests that environmental conditions may also influence the action of 2-chloro-N-(3-methylphenyl)acetamide.

属性

IUPAC Name |

2-chloro-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-7-3-2-4-8(5-7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMACIQGUHXSLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304587 | |

| Record name | 2-chloro-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32428-61-8 | |

| Record name | 32428-61-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

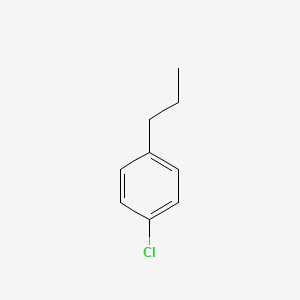

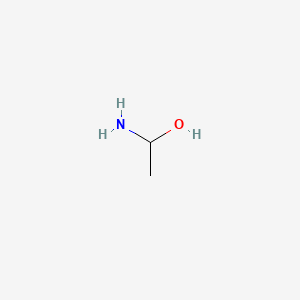

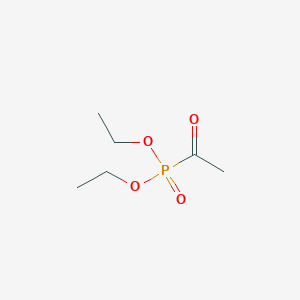

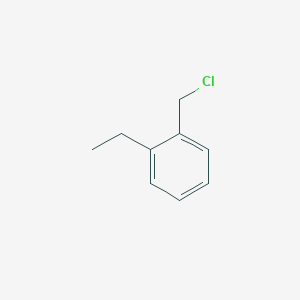

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the conformation of the N—H bond in 2-chloro-N-(3-methylphenyl)acetamide differ from that in 2-chloro-N-(3-nitrophenyl)acetamide?

A1: In 2-chloro-N-(3-methylphenyl)acetamide, the N—H bond conformation is syn to the meta-methyl group []. This contrasts with 2-chloro-N-(3-nitrophenyl)acetamide, where the N—H bond adopts an anti conformation relative to the meta-nitro group []. This suggests that the steric and electronic properties of the substituent at the meta position influence the preferred conformation around the N—H bond.

Q2: How are the molecules of 2-chloro-N-(3-methylphenyl)acetamide arranged in the solid state?

A2: The molecules of 2-chloro-N-(3-methylphenyl)acetamide are linked together in chains along the a-axis through dual intermolecular N—H⋯O hydrogen bonds []. This type of interaction is commonly observed in the crystal structures of acetanilide derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。